REACTION_CXSMILES
|
[Cl:1][C:2]1[C:6]([NH:7][C:8](=O)[CH3:9])=[CH:5][N:4]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)[N:3]=1.CC(C)([O-])C.[Na+].C(Br)C.Cl>O1CCCC1>[Cl:1][C:2]1[C:6]([NH:7][CH2:8][CH3:9])=[CH:5][N:4]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)[N:3]=1 |f:1.2|
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Name
|
N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)acetamide
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NN(C=C1NC(C)=O)C=1C=NC=CC1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.06 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
6.26 mL
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
106 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 35° C. for 144 h at which point only 3.2% (AUC)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
from 22° C. to 27.6° C.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown residue, which
|
Type
|
TEMPERATURE
|
Details
|
heated at 80° C. for 24 hours, at which point HPLC analysis
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 20° C.
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred at 20° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was rinsed with water (25 mL)
|
Reaction Time |
144 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NN(C=C1NCC)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 110.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |